molecular formula C16H16Cl2N2O3S2 B3010949 N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1049865-54-4

N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Cat. No.: B3010949
CAS No.: 1049865-54-4
M. Wt: 419.34
InChI Key: MXZFVHLPLPAVRF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide core, substituted with a 3-chlorophenyl group at the amide nitrogen and a 5-chlorothiophen-2-yl sulfonyl moiety at the piperidine nitrogen. This structure combines halogenated aromatic and heterocyclic components, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S2/c17-11-4-3-5-12(10-11)19-16(21)13-6-1-2-9-20(13)25(22,23)15-8-7-14(18)24-15/h3-5,7-8,10,13H,1-2,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFVHLPLPAVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15Cl3N2O3SC_{16}H_{15}Cl_3N_2O_3S with a molecular weight of approximately 453.8 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and chlorinated phenyl rings, which are significant for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. In studies involving antibacterial screening against strains such as Salmonella typhi and Bacillus subtilis, moderate to strong activity was observed. The compound's efficacy can be attributed to its ability to inhibit bacterial growth through enzyme inhibition mechanisms, particularly targeting urease and acetylcholinesterase (AChE) activities .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE) : IC50 values for related compounds suggest strong inhibitory activity, which may have implications for treating neurological disorders.
  • Urease : The compound demonstrates significant urease inhibition, which is critical in managing conditions like urinary tract infections and related complications .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the sulfonamide moiety is particularly noted for its role in antibacterial properties and enzyme inhibition. Modifications at the piperidine ring and the chlorinated phenyl groups can lead to variations in potency and selectivity against different biological targets .

Case Study 1: Anticancer Potential

In vitro studies have indicated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, including breast cancer and glioblastoma multiforme. The structural characteristics of this compound contribute to its potential as an anticancer agent by inducing apoptosis in malignant cells .

Case Study 2: Neurological Applications

Another study focused on the compound's role as a potential therapeutic agent for neurological disorders due to its AChE inhibitory activity. This could provide a pathway for developing treatments for conditions like Alzheimer's disease, where acetylcholine levels are critical .

Table: Summary of Biological Activities

Biological ActivityTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
UreaseSignificant inhibition
CytotoxicityBreast cancer cellsInduces apoptosis
Glioblastoma multiformeInduces apoptosis

Comparison with Similar Compounds

Core Structure Variations: Piperidine-2-Carboxamide vs. Piperidine-4-Carboxamide

The position of the carboxamide group on the piperidine ring significantly influences molecular interactions. For example:

  • Compound 4–10 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide) features a piperidine-4-carboxamide core.
  • Compound 9 (from ) contains a piperidine-4-carboxylic acid derivative linked to a phenylcarbamoyl group, demonstrating how carboxylate positioning impacts synthetic routes and solubility .

Key Insight : The 2-carboxamide configuration in the target compound may enhance steric accessibility to certain binding pockets compared to 4-carboxamide analogs.

Sulfonyl Substituent Modifications

The 5-chlorothiophen-2-yl sulfonyl group distinguishes the target compound from analogs with alternative aryl or heteroaryl sulfonyl groups:

  • Compound 4–9 , 4–11 , and 4–12 () replace the 5-chlorothiophen-2-yl group with 3-fluorophenyl, 3-bromophenyl, and m-tolyl sulfonyl moieties, respectively. These substitutions influence electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, which correlate with biological activity and metabolic stability .
  • Compound EN300-26688395 () features a 5-chlorothiophen-2-yl sulfonyl group attached to a piperazine ring instead of piperidine, highlighting the impact of nitrogen hybridization (piperidine vs. piperazine) on basicity and hydrogen-bonding capacity .

Table 1: Impact of Sulfonyl Substituents on Physicochemical Properties

Compound Sulfonyl Group Melting Point (°C) Yield (%) Notable Features
Target Compound 5-Chlorothiophen-2-yl Not reported Not reported Dual halogenation enhances lipophilicity
4–9 () 3-Fluorophenyl Not reported 47–72 Electron-withdrawing F may improve stability
4–11 () 3-Bromophenyl Not reported 47–72 Larger halogen increases molecular weight
5RH1 () 5-Chlorothiophen-2-yl Not reported Not reported Binds SARS-CoV-2 Mpro with −22 kcal/mol affinity

Heterocyclic and Aromatic Components

  • Thiophene vs. Pyridine : The 5-chlorothiophen-2-yl group in the target compound contrasts with pyridine-containing analogs like 5RH3 (), where pyridine interacts with HIS163 in SARS-CoV-2 Mpro. Thiophene’s sulfur atom may engage in hydrophobic interactions or π-stacking, differing from pyridine’s hydrogen-bonding capability .
  • 3-Chlorophenyl vs. Other Aromatic Groups: The 3-chlorophenyl substituent is shared with SR141716A (), a cannabinoid inverse agonist. Chlorine’s para position in SR141716A vs. meta in the target compound could modulate receptor selectivity .

Implications for Drug Design

  • Multitarget Potential: The combination of halogenated aromatic and heterocyclic motifs (as seen in and ) supports dual-target engagement, such as simultaneous inhibition of enzymes and ion channels.
  • Metabolic Considerations : The 5-chlorothiophen-2-yl group may confer resistance to oxidative metabolism compared to phenyl sulfonyl analogs, as seen in bis-sulfone Sch225336 () .

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